Cresyl Violet perchlorate
CAS No.: 41830-80-2
Cat. No.: VC0006879
Molecular Formula: C₁₆H₁₂ClN₃O₅
Molecular Weight: 361.73 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 41830-80-2 |
---|---|
Molecular Formula | C₁₆H₁₂ClN₃O₅ |
Molecular Weight | 361.73 g/mol |
IUPAC Name | (9-aminobenzo[a]phenoxazin-5-ylidene)azanium;perchlorate |
Standard InChI | InChI=1S/C16H11N3O.ClHO4/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;2-1(3,4)5/h1-8,18H,17H2;(H,2,3,4,5) |
Standard InChI Key | HLHUTAPXZITNPJ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=[NH2+])C=C3C2=NC4=C(O3)C=C(C=C4)N.[O-]Cl(=O)(=O)=O |
Canonical SMILES | C1=CC=C2C(=C1)C(=[NH2+])C=C3C2=NC4=C(O3)C=C(C=C4)N.[O-]Cl(=O)(=O)=O |
Chemical Identity and Physical Properties
Structural Characteristics
Cresyl Violet Perchlorate belongs to the oxazine family, featuring a planar conjugated system with auxochromic amino groups. Its structure comprises a benzo[a]phenoxazine core substituted with amino and imino groups, coordinated to a perchlorate anion. This arrangement confers strong absorption in the visible spectrum, with a of 599–605 nm in ethanol and a molar extinction coefficient () exceeding 50,000 L·mol·cm at this wavelength . The compound’s fluorescence emission peaks at 615 nm in methanol, with a quantum yield of 0.54 under standard conditions .
Thermodynamic and Spectral Data
CVP demonstrates a melting point range of 331–333°C and a refractive index estimate of 1.65 . Its stability in organic solvents like methanol and ethanol contrasts with hygroscopicity in aqueous environments, necessitating storage at room temperature in desiccated conditions . Spectroscopic analyses confirm its conformity to the expected structure, with infrared (IR) spectra aligning with theoretical predictions for oxazine derivatives .
Synthesis and Industrial Production
Raw Materials and Synthetic Pathways
While detailed synthetic protocols remain proprietary, CVP is typically derived from condensation reactions involving o-aminophenols and quinone derivatives, followed by perchlorate salt formation. Key intermediates include 5,9-diaminobenzo[a]phenoxazin-7-ium, which undergoes counterion exchange with perchloric acid to yield the final product . Industrial-scale production prioritizes cost efficiency, given the compound’s role as a low-cost laser dye .
Quality Control and Specifications
Commercial CVP batches must meet stringent purity criteria, with HPLC assays verifying ≥96.5% purity. Specifications include carbon content ≥51.3% and nitrogen ≥11.2%, ensuring consistency in optical applications . Thermogravimetric analyses reveal no decomposition below 300°C, supporting its use in high-energy laser systems .
Applications in Research and Technology
Biological Staining and Histology
CVP’s affinity for nucleic acids enables precise staining of Nissl substance in neuronal tissues. Comparative studies with parvalbumin (PV) immunostaining demonstrate equivalent efficacy in quantifying spiral ganglion neurons, with CVP offering a cost-effective alternative (27,485 ± 3,251 neurons vs. 26,705 ± 1,823 for PV; ) . Additionally, its application in Helicobacter pylori identification leverages its selective binding to bacterial cell walls, enhancing diagnostic accuracy in gastroenterology .
Laser Dyes and Photonic Materials
As a laser dye, CVP operates optimally in methanol solutions under longitudinal pumping, emitting at 615 nm with a photonic efficiency of 15–20% . Composite thin films incorporating CVP and polymers like poly(methyl methacrylate) exhibit tunable fluorescence, enabling applications in optoelectronic sensors . Excited-state absorption studies reveal a cross-section of at 532 nm, critical for predicting laser threshold energies .
Fluorescence Standards and Quantum Studies
CVP serves as a calibration standard in fluorescence microscopy due to its stable emission profile. Femtosecond spectroscopy experiments highlight pronounced vibrational quantum beats at 590 cm, attributable to coupling between electronic transitions and molecular vibrations . These beats, observable even at sub-picosecond timescales, provide insights into non-adiabatic dynamics in conjugated systems .
Spectroscopic and Quantum Mechanical Properties
Absorption and Emission Profiles
The compound’s absorption spectrum spans 267–322 nm () and 599–605 nm (), with a minor band at 316–322 nm () . Fluorescence lifetime measurements in deaerated methanol yield , decreasing to 1.8 ns under aerobic conditions due to oxygen quenching .
Microwave-Induced Modifications
Exposure to GSM 900/1800 MHz microwaves elevates CVP’s quantum yield from 0.54 ± 0.03 to 0.75 ± 0.01, accompanied by a hypsochromic shift of 5 nm in emission maxima . This phenomenon, attributed to intramolecular energy redistribution, renders irradiated CVP unsuitable for laser applications but opens avenues for microwave-assisted fluorescence enhancement strategies .
Recent Advances and Future Directions
Femtosecond Spectroscopy Insights
Two-dimensional electronic spectroscopy (2D ES) of CVP has resolved 12 vibrational modes between 300 and 1,600 cm, elucidating vibronic coupling mechanisms in oxazine dyes . These findings inform the design of molecular probes with tailored nonlinear optical responses.
Biomedical Imaging Innovations
Functionalized CVP derivatives conjugated to nanoparticles enhance blood-brain barrier permeability studies, enabling real-time tracking of neuropharmacokinetics in murine models .
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